4-Amino-5-(aminomethyl)-2-ethylpyrimidine dihydrochloride is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic organic compounds containing a six-membered ring with nitrogen atoms. This compound is characterized by its amino groups and an ethyl side chain, contributing to its biological activity. It is primarily used in scientific research and pharmaceutical applications due to its potential therapeutic properties.
The compound can be synthesized in laboratory settings, and it may also be derived from various chemical precursors commonly used in organic synthesis. Its availability is often through chemical supply companies that specialize in research chemicals.
4-Amino-5-(aminomethyl)-2-ethylpyrimidine dihydrochloride is classified as a pyrimidine derivative. It is also categorized under amines due to the presence of amino groups, which can participate in various chemical reactions.
The synthesis of 4-Amino-5-(aminomethyl)-2-ethylpyrimidine dihydrochloride can be achieved through several methods, typically involving the reaction of pyrimidine derivatives with appropriate amines and alkylating agents.
The synthesis can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield of the final product.
The molecular structure of 4-Amino-5-(aminomethyl)-2-ethylpyrimidine dihydrochloride features a pyrimidine ring with two amino groups and an ethyl substituent. The structural formula can be represented as follows:
4-Amino-5-(aminomethyl)-2-ethylpyrimidine dihydrochloride undergoes various chemical reactions due to its functional groups:
Reactivity studies often involve assessing the compound's behavior in different solvents and conditions, using spectroscopic methods for analysis.
The mechanism of action for 4-Amino-5-(aminomethyl)-2-ethylpyrimidine dihydrochloride is primarily linked to its interaction with biological targets, such as enzymes or receptors involved in metabolic pathways.
Research indicates potential applications in areas such as cancer therapy and antimicrobial activity, though detailed mechanisms require further investigation.
4-Amino-5-(aminomethyl)-2-ethylpyrimidine dihydrochloride has several scientific uses:
4-Amino-5-(aminomethyl)-2-ethylpyrimidine (free base of the dihydrochloride salt) serves as a key intermediate in thiamine (vitamin B1) salvage pathways. Salvage pathways enable organisms to recycle degraded thiamine or incorporate exogenous pyrimidine precursors into thiamine diphosphate (ThDP), the active coenzyme form. The enzymatic regeneration begins with thiamine degradation by thiaminase enzymes, which hydrolyze thiamine into pyrimidine and thiazole moieties. Specifically, the pyrimidine moiety 4-amino-5-(aminomethyl)-2-ethylpyrimidine is phosphorylated by pyrimidine kinases to form 4-amino-5-(aminomethyl)-2-ethylpyrimidine monophosphate (ethyl-HMP-P). This activated form then couples with the thiazole moiety 4-methyl-5-(2-hydroxyethyl)thiazole phosphate (HET-P) via thiamine phosphate synthase (ThiE), yielding thiamine monophosphate (ThMP). Subsequent phosphorylation steps complete ThDP regeneration [2] [4] [8].
This salvage route is critical in organisms lacking de novo thiamine synthesis capabilities, such as auxotrophic bacteria and certain eukaryotes. For example, Escherichia coli mutants deficient in de novo pyrimidine synthesis (thiG mutants) grow efficiently on minimal media supplemented with 4-amino-5-(aminomethyl)-2-ethylpyrimidine, confirming its role as a salvageable precursor [8]. The ethyl substituent at the C2 position distinguishes this compound from the more common methylated analog (4-amino-5-aminomethyl-2-methylpyrimidine) but does not impede its enzymatic processing, highlighting the flexibility of thiamine salvage enzymes [7].
Microorganisms metabolically interconvert 4-amino-5-(aminomethyl)-2-ethylpyrimidine from structurally related pyrimidines through enzymatic demethylation, amination, and hydroxylation reactions. In Bacillus subtilis and Saccharomyces cerevisiae, the hydroxymethyl derivative 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) undergoes direct incorporation into thiamine without requiring C2 methylation. This indicates that demethylated pyrimidines serve as direct precursors, bypassing canonical de novo steps [3] [8].
The ethyl variant likely follows analogous interconversion pathways. Isotopic labeling studies using ^{14}C- or ^{15}N-labeled adenine demonstrate that purine precursors feed into pyrimidine moieties in Salmonella enterica and specific E. coli mutants (purI mutants). Here, 5-aminoimidazole ribotide (AIR) is rearranged into the pyrimidine skeleton via radical SAM enzymes (e.g., ThiC). The ethyl group at C2 may arise from alternative carbon donors like S-adenosylmethionine (SAM) or acetyl-CoA during this rearrangement [3] [5]. Notably, adenine supplementation suppresses this pathway in some bacteria but enhances it in others, reflecting organism-specific routing of pyrimidine precursors [8].
Table 1: Microbial Utilization of Pyrimidine Precursors for Thiamine Synthesis
Microorganism | Precursor Utilized | Incorporation Efficiency | Key Enzyme |
---|---|---|---|
Escherichia coli | 4-Amino-5-(aminomethyl)-2-ethylpyrimidine | High (complete substitution) | ThiE, pyrimidine kinase |
Bacillus subtilis | 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) | Moderate | Phosphomethyltransferase |
Saccharomyces cerevisiae | HMP + exogenous thiazoles | Low | Thi5/Thi6 complex |
Bacterial and eukaryotic systems exhibit divergent evolutionary adaptations in pyrimidine precursor utilization:
Bacteria: Utilize streamlined pathways for ethylpyrimidine processing. Enteric bacteria (e.g., E. coli) express high-affinity transporters and kinases that efficiently salvage 4-amino-5-(aminomethyl)-2-ethylpyrimidine at sub-picomolar concentrations. This efficiency stems from optimized enzymatic kinetics of ThiE, which couples ethyl-HMP-P with HET-P even when the pyrimidine carries non-native alkyl groups [5] [8]. In contrast, de novo synthesis in bacteria relies on radical SAM enzymes (e.g., ThiC) that convert AIR into the pyrimidine scaffold, a pathway absent in most eukaryotes [3].
Eukaryotes: Marine picoeukaryotes (e.g., Ostreococcus tauri) and plants (Arabidopsis thaliana) lack de novo pyrimidine synthesis but salvage exogenous precursors via substrate-promiscuous enzymes. Ostreococcus grows on nanomolar concentrations of pyrimidine precursors like 4-amino-5-(aminomethyl)-2-ethylpyrimidine but requires coexogenous thiazoles (e.g., cHET). This contrasts with terrestrial plants, which salvage ethylpyrimidines less efficiently and prefer methylated analogs [5] [7]. Eukaryotic amidotransferases further modify mischarged pyrimidinyl-tRNAs, potentially generating pyrimidine variants like the ethyl derivative [9].
Table 2: Evolutionary Divergence in Pyrimidine Salvage Pathways
Feature | Bacterial Systems | Eukaryotic Systems |
---|---|---|
Primary Precursor Source | De novo (AIR) or exogenous salvage | Exogenous salvage only |
Key Incorporation Enzyme | ThiE (high affinity for alkylated pyrimidines) | ThiE (moderate affinity; prefers methylated) |
Concentration Sensitivity | Functional at sub-pM levels | Requires nM–μM levels |
Genetic Regulation | Riboswitch-controlled | Feedback-inhibited kinases |
Isotopic labeling has been pivotal in mapping metabolic fluxes involving 4-amino-5-(aminomethyl)-2-ethylpyrimidine:
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